molecular formula C19H26N2O4S B2846321 2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide CAS No. 1396856-86-2

2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide

Cat. No. B2846321
CAS RN: 1396856-86-2
M. Wt: 378.49
InChI Key: YFKAIBLPUBAJDY-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide, also known as Compound A, is a small molecule drug that has been developed for potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies, and its mechanism of action is currently being investigated.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • A study focused on synthesizing 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating potential antimicrobial activities against selected microbial species. This research highlights the compound's synthesis process and its application in developing antimicrobial agents (Gul et al., 2017).

Antifungal Agents Development

  • Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against Candida and Aspergillus species, emphasizing the chemical's potential in antifungal drug development (Bardiot et al., 2015).

Structural Aspects and Fluorescence Emission

  • Research on amide containing isoquinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has been conducted to explore structural aspects, gel formation, and fluorescence emission properties (Karmakar et al., 2007).

Antimicrobial Activity Study

  • The synthesis and antimicrobial activity of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives have been investigated, providing insights into their potential as antimicrobial agents (Idhayadhulla et al., 2014).

DNA and Protein Binding Studies

  • Studies on N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and related derivatives have explored their DNA-binding interactions and protein-binding interactions with BSA, indicating potential applications in molecular biology and pharmaceutical research (Raj, 2020).

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-16(2)26(23,24)18-7-5-17(6-8-18)15-19(22)20-9-3-4-10-21-11-13-25-14-12-21/h5-8,16H,9-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKAIBLPUBAJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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